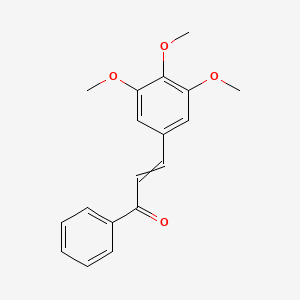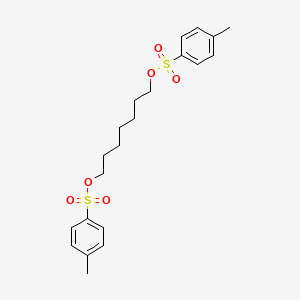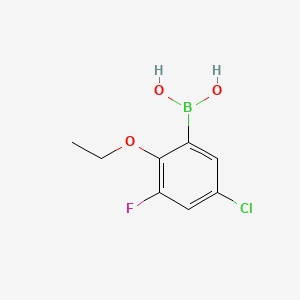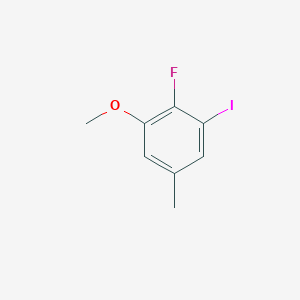
Methyl 6-fluoro-4-methoxynicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-fluoro-4-methoxynicotinate is an organic compound with the molecular formula C8H8FNO3. It is a derivative of nicotinic acid and belongs to the class of heterocyclic compounds known as pyridines. This compound is characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 4th position on the nicotinate ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-4-methoxynicotinate typically involves the esterification of 6-fluoro-4-methoxynicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-fluoro-4-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-fluoro-4-methoxynicotinic acid.
Reduction: 6-fluoro-4-methoxynicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-fluoro-4-methoxynicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 6-fluoro-4-methoxynicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-methoxynicotinate: Similar structure but lacks the fluorine atom.
Methyl 4-methoxynicotinate: Similar structure but lacks the fluorine atom at the 6th position.
Methyl nicotinate: Lacks both the fluorine and methoxy groups.
Uniqueness
Methyl 6-fluoro-4-methoxynicotinate is unique due to the presence of both the fluorine and methoxy groups, which confer distinct chemical and biological properties. The fluorine atom enhances its reactivity and potential biological activity, while the methoxy group improves its solubility and stability.
Propiedades
Fórmula molecular |
C8H8FNO3 |
|---|---|
Peso molecular |
185.15 g/mol |
Nombre IUPAC |
methyl 6-fluoro-4-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H8FNO3/c1-12-6-3-7(9)10-4-5(6)8(11)13-2/h3-4H,1-2H3 |
Clave InChI |
IEMJMNFFOGIJNI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC=C1C(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)
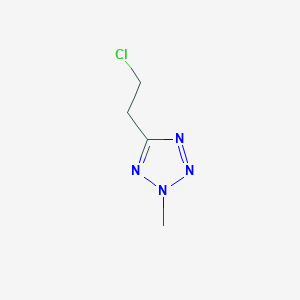
![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)
![5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14015064.png)

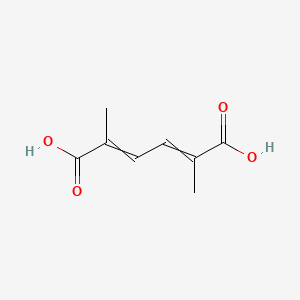
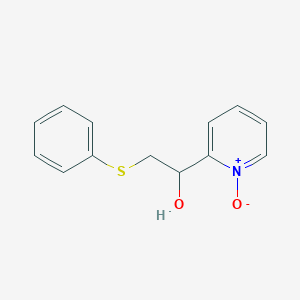
![N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide](/img/structure/B14015078.png)

